molecular formula C17H14N4O B14585155 4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one CAS No. 61224-51-9

4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one

Cat. No.: B14585155
CAS No.: 61224-51-9
M. Wt: 290.32 g/mol
InChI Key: XJZUVHRRVIGNAW-UHFFFAOYSA-N
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Description

4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one is a complex organic compound with a unique structure that includes a pyridine ring, a phenyl group, and a cyclohexadienone moiety

Preparation Methods

The synthesis of 4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Scientific Research Applications

4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one can be compared with other similar compounds, such as:

Properties

CAS No.

61224-51-9

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

4-[[4-(2-iminopyridin-1-yl)phenyl]diazenyl]phenol

InChI

InChI=1S/C17H14N4O/c18-17-3-1-2-12-21(17)15-8-4-13(5-9-15)19-20-14-6-10-16(22)11-7-14/h1-12,18,22H

InChI Key

XJZUVHRRVIGNAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=N)N(C=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)O

Origin of Product

United States

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